2,2-Diphenyl-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group and a diphenyl ethanone moiety
Preparation Methods
The synthesis of 2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with 2,4,5-Trimethoxybenzyl Group: The piperazine ring is then reacted with 2,4,5-trimethoxybenzyl chloride in the presence of a base to form the substituted piperazine.
Formation of the Diphenyl Ethanone Moiety: The final step involves the reaction of the substituted piperazine with benzophenone under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration.
Scientific Research Applications
2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules make it a useful tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE include:
2,2-Diphenyl-1-[4-(3,4,5-Trimethoxybenzyl)Piperazino]-1-Ethanone: A closely related compound with a different substitution pattern on the benzyl group.
4,5-Diphenyl-Imidazol-1,2,3-Triazole Hybrids: These compounds share structural similarities and are studied for their biological activities.
The uniqueness of 2,2-DIPHENYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE lies in its specific substitution pattern and the resulting properties, which can differ significantly from those of similar compounds.
Properties
Molecular Formula |
C28H32N2O4 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
2,2-diphenyl-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-32-24-19-26(34-3)25(33-2)18-23(24)20-29-14-16-30(17-15-29)28(31)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,18-19,27H,14-17,20H2,1-3H3 |
InChI Key |
PHKGTWAAJVOPQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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